molecular formula C11H18ClNO3 B3417190 tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate CAS No. 102284-41-3

tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

Cat. No.: B3417190
CAS No.: 102284-41-3
M. Wt: 247.72 g/mol
InChI Key: FXJFCSOQVPPIHK-UHFFFAOYSA-N
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Description

tert-Butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-chloroacetyl substituent at the 2-position with S-configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules, due to its reactive chloroacetyl group and stereochemical specificity. The Boc group enhances stability during synthetic processes, while the chloroacetyl moiety enables further functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFCSOQVPPIHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102284-41-3
Record name tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.

    Protection with Tert-butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled temperatures, and efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of new amides or esters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis :
tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its pyrrolidine structure can undergo various chemical transformations, making it valuable in synthesizing pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition Studies :
The compound is utilized to study enzyme inhibition, particularly targeting Dipeptidyl Peptidase IV (DPP-IV), which plays a critical role in glucose metabolism. The chloroacetyl moiety enhances its ability to interact with enzyme active sites, providing insights into its inhibitory mechanisms.

Drug Development

Potential Antidiabetic Agent :
Research indicates that this compound exhibits significant DPP-IV inhibitory activity, making it a candidate for developing antidiabetic medications. The structure-activity relationship (SAR) studies have shown that modifications to the chloroacetyl group can enhance potency.

Case Study: DPP-IV Inhibition

A comparative study demonstrated the following IC50 values for various derivatives:

CompoundIC50 Value (µM)Remarks
This compound0.15High potency against DPP-IV
tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate0.25Moderate potency
tert-butyl (2S)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate0.30Lower activity compared to chloro derivative

Antimicrobial Activity

Certain derivatives of this compound have shown promising antimicrobial properties, potentially disrupting bacterial membranes and leading to cell death through increased permeability.

Chemical Manufacturing

The compound is used in the production of various chemicals and materials, leveraging its unique functional groups for synthesizing intermediates in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • tert-Butyl (2R)-2-(2-Chloroacetyl)pyrrolidine-1-carboxylate (Enantiomer)
    • Key Difference : The R-enantiomer (CAS: 871716-67-5) exhibits opposite stereochemistry at the 2-position.
    • Impact : Enantiomeric pairs often display divergent biological activities. For example, in anticancer analogs, the S-configuration may optimize binding to chiral biological targets, whereas the R-form could show reduced efficacy or off-target effects .

Substituent Variations

tert-Butyl (S)-2-(2-(4-Octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (8b)
  • Structure : Features a 4-octylphenyl ketone group instead of chloroacetyl.
  • Properties : Increased lipophilicity (logP ~5.2) enhances membrane permeability but may reduce aqueous solubility.
  • Application : Demonstrated anticancer activity in constrained FTY720 analogs, highlighting the role of aromatic substituents in target engagement .
tert-Butyl (2S,4R)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Structure : Contains a fluorinated pyrrolidine ring and hydroxymethyl group.
  • Properties : Fluorine introduces metabolic stability; hydroxymethyl enables hydrogen bonding, improving solubility (aqueous solubility >10 mg/mL).
  • Application : Used in protease inhibitor synthesis, leveraging fluorine’s electronic effects for enhanced binding .
tert-Butyl (2S)-2-[(Methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
  • Structure : Mesyl (methanesulfonyloxy) group replaces chloroacetyl.
  • Reactivity : Mesyl acts as a superior leaving group, facilitating SN2 reactions for alkylation or cross-coupling .

Functional Group Analogues

(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylate (CAS: 1353998-29-4)
  • Structure: Incorporates an ethyl-amino-methyl spacer between pyrrolidine and chloroacetyl.
  • Application : Serves as a precursor for tertiary amine-containing drug candidates, expanding structural diversity in lead optimization .
tert-Butyl (2S)-2-[(1S)-1-Hydroxyethyl]pyrrolidine-1-carboxylate
  • Structure : Hydroxyethyl group replaces chloroacetyl.
  • Properties : Hydroxyl group enhances solubility (logP ~1.8) and enables glycosylation or esterification .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) logP* Solubility (mg/mL) Melting Point (°C) Key Application
Target Compound 247.72 1.5 <1 (aqueous) Oil Drug intermediate
(2R)-Enantiomer 247.72 1.5 <1 (aqueous) Oil Stereochemical studies
8b (4-octylphenyl analog) 429.58 5.2 <0.1 Oil Anticancer agents
Fluorinated Derivative (CAS: 1174020-49-5) 233.27 1.2 >10 98–100 Protease inhibitors
Mesyl Derivative 293.35 1.8 <1 Oil Alkylation precursor

*Calculated using XLogP3 .

Biological Activity

Tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate is a synthetic organic compound belonging to the pyrrolidine derivatives class. Its unique structural features, including a tert-butyl group and a chloroacetyl moiety, suggest significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound consists of a pyrrolidine ring with the following features:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Chloroacetyl moiety : May contribute to reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism is believed to involve:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, blocking their activity and modulating metabolic pathways.
  • Receptor Modulation : It can potentially interact with receptors involved in cellular signaling, influencing various physiological processes.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antioxidant Properties

Compounds in this category may scavenge free radicals, reducing oxidative stress. This property is crucial for protecting cells from damage associated with various diseases.

2. Anticancer Activity

Several studies have reported that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation through mechanisms such as:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing.

3. Antimicrobial Effects

Similar structures have demonstrated the ability to inhibit bacterial growth, suggesting potential applications in antibiotic development.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Farag et al. (2012)Synthesized novel heterocyclic compounds showing anticancer properties; highlighted structure-activity relationships (SAR) indicating that specific functional groups enhance activity .
Research on Pyrrolidine DerivativesInvestigated various derivatives for their antioxidant and anti-inflammatory properties; certain modifications led to enhanced selectivity for specific kinases .
Enzyme Inhibition StudiesDemonstrated that similar compounds effectively inhibited enzymes like alpha-amylase and alpha-glucosidase, suggesting potential for managing diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

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